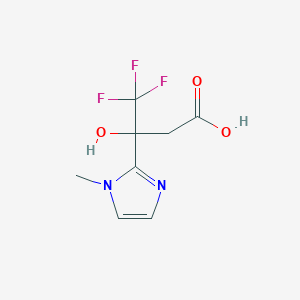

![molecular formula C7H10O2 B2862877 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 878167-02-3](/img/structure/B2862877.png)

7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde is a chemical compound with the CAS Number: 878167-02-3 . It has a molecular weight of 126.16 . The IUPAC name for this compound is 7-oxabicyclo [2.2.1]heptane-2-carbaldehyde .

Synthesis Analysis

The synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives is commonly achieved through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . A new class of conformationally constrained 7-oxabicyclo [2.2.1]heptane-2,3-dicarboxamides (OBDA) of three secondary amines was synthesized .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structures of phases III and IV are ordered and have been solved from the powder diffraction data by direct-space methods .Chemical Reactions Analysis

This compound undergoes several reactions. For instance, it undergoes oxetane ring-opening to give the corresponding 2-arylpropane-1,3-diol dinitrates . The reaction of 7-oxabicyclo [2.2.1]heptane gives exclusively trans -cyclohexane-1,4-diol dinitrate .Physical And Chemical Properties Analysis

The physical form of this compound is liquid . It has a storage temperature of -10 . The density of 7-Oxabicyclo[2.2.1]heptane is 0.968 g/mL at 25 °C .科学的研究の応用

Reactivity Towards Brønsted Acids

7-Oxabicyclo[2.2.1]heptadiene derivatives, including 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde, demonstrate varied reactions when treated with Brønsted acids. These reactions can lead to the formation of phenols, fulvenes, and products from retro-Diels–Alder-like reactions, influenced by experimental conditions and the nature of the Brønsted acid used (Maggiani, Tubul, & Brun, 1999).

Construction of Bicyclic Systems

A novel method for constructing a 7-oxabicyclo[2.2.1]heptane skeleton was developed using cis-3,4-epoxy-1-cyclohexanol derivatives, derived from 3-cyclohexen-1-ol derivatives. This process, involving heating with lithium iodide in propionitrile, allows for high-yield transformation into the 7-oxabicyclo[2.2.1]heptane derivative (Iwakura, Tokura, & Tanino, 2017).

Synthesis of Optically Active Derivatives

The synthesis of optically active 7-oxabicyclo[2.2.1]heptane derivatives has been achieved. This involves converting 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride to diastereoisomeric acid-esters, which are then transformed to enantiomerically pure lactones (Das, Haslanger, Gougoutas, & Malley, 1987).

Preparation for Carbohydrate Derivatives

The 7-oxabicyclo[2.2.1]heptanyl system offers a rapid, stereoselective entry into carbohydrate derivatives. This is facilitated by the Diels-Alder reaction of furan with various dienophiles (Ager & East, 1994).

Enantiomerically Pure Building Blocks

(±)-1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one, derived from this compound, is a versatile chiral building block useful in the synthesis of various terpenoids, including eudesmanes, agarofurans, and norcarotenoids (Guangzhe Yu, 2005).

Synthesis of Protected Amino-hydroxy-cyclopentane-carbaldehyde Derivatives

7-Oxabicyclo[2.2.1]hept-5-en-2-yl derivatives undergo cycloaddition to give protected amino-hydroxy-cyclopentane-carbaldehyde derivatives with high stereoselectivity (Reymond & Vogel, 1990).

Wagner-Meerwein Rearrangements

7-Oxabicyclo[2.2.1]hept-2-enes can rearrange to 2-oxabicyclo[2.2.1]heptane derivatives under specific reaction conditions, offering insight into Wagner-Meerwein 1,2-bond shifts in alkyl groups (Campbell, Sainsbury, & West, 1987).

Safety and Hazards

将来の方向性

Compounds related to 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde, such as 7 and 8, are good inhibitors of calcineurin [protein phosphatase 2B (PP2B)] which is a calcium- and calmodulin-regulated enzyme composed of a 59-kDa catalytic subunit (CnA) and a 19-kDa calcium-binding subunit (CnB) . This suggests potential future directions in the study of these compounds.

作用機序

Target of Action

Related compounds such as 7-oxanorbornanes have been found to exhibit biological activity , suggesting potential interactions with biological targets.

Biochemical Pathways

It’s worth noting that 7-oxanorbornanes and their derivatives have been used in the synthesis of various bioactive compounds , indicating potential involvement in diverse biochemical pathways.

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and depends on the specific biochemical context

Cellular Effects

It is possible that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is possible that this compound interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels

Transport and Distribution

It is possible that this compound interacts with transporters or binding proteins and may affect its localization or accumulation

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications

特性

IUPAC Name |

7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-4-5-3-6-1-2-7(5)9-6/h4-7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBTXMZEYAAYHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1O2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione](/img/structure/B2862794.png)

![[(3-Methoxyphenyl)methyl]urea](/img/structure/B2862795.png)

![2,11-Dioxadispiro[2.1.55.33]tridecane](/img/structure/B2862798.png)

![(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2862800.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2862801.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2862802.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2862803.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide](/img/structure/B2862804.png)

![2-(1H-indol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2862806.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone](/img/structure/B2862808.png)

![1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one](/img/structure/B2862810.png)